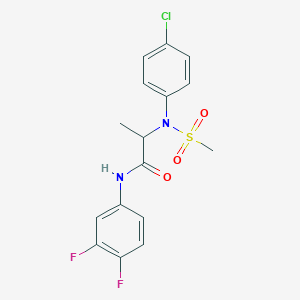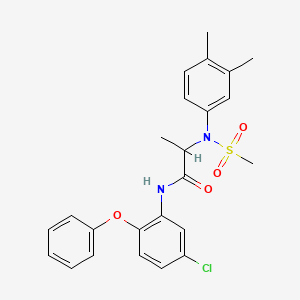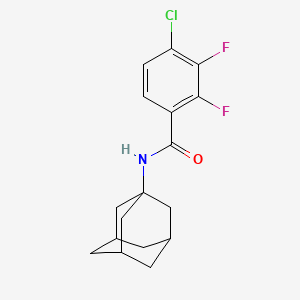![molecular formula C18H17Cl3N2O B4172045 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4172045.png)
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide
Descripción general
Descripción
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential as an anti-cancer therapeutic agent. In
Mecanismo De Acción
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NEDD8-activating enzyme, which is responsible for the activation of the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the small molecule NEDD8 to target proteins. This modification regulates the activity of CRLs, which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. This compound inhibits the neddylation pathway, leading to the accumulation of CRLs and the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit tumor growth in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide is its specificity for the NEDD8-activating enzyme, which makes it a potent inhibitor of the neddylation pathway. However, this specificity also limits its potential as a broad-spectrum anti-cancer therapeutic agent. In addition, this compound has been shown to have dose-dependent toxicity, which may limit its clinical use.
Direcciones Futuras
For 2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide research include the development of more potent and selective inhibitors of the neddylation pathway, the identification of biomarkers that predict response to this compound, and the evaluation of this compound in combination with other anti-cancer therapies. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and toxicities.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide has been extensively studied in preclinical and clinical studies as a potential anti-cancer therapeutic agent. It has been shown to inhibit the activity of the NEDD8-activating enzyme, leading to the inhibition of the neddylation pathway. This inhibition results in the accumulation of cullin-RING ubiquitin ligases (CRLs), which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA replication, and apoptosis. The accumulation of CRLs leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2,5-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-12-7-8-14(20)13(11-12)18(24)22-16-6-4-5-15(21)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHPYAEWSPWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzoylbenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4171972.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4171981.png)


![ethyl 2-amino-3-cyano-1'-(2-methoxy-2-oxoethyl)-2'-oxo-5'-phenyl-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4171995.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4171996.png)

methyl]-4-methoxybenzamide](/img/structure/B4172005.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-3-nitrobenzamide](/img/structure/B4172007.png)
![3-hydroxy-1-isopropyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4172012.png)
![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4172019.png)

![N-(4-bromophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4172038.png)
![N-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4172053.png)
